2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S3/c1-4-23-17(25)16-13(8-11(3)27-16)21-19(23)26-9-15(24)22-18-20-12-6-5-10(2)7-14(12)28-18/h5-7,11H,4,8-9H2,1-3H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRBSGKDXMXVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and subsequent coupling with the benzothiazole derivative. Common reagents used in these steps include ethyl acetoacetate, sulfur, and various amines under controlled conditions such as reflux and inert atmospheres.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thieno[3,2-d]pyrimidine and benzothiazole derivatives.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core may interact with nucleotide-binding sites, while the benzothiazole moiety could engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Compound A : N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-93-5)
- Structural Differences: Replaces the benzothiazole group with a phenyl-substituted thienopyrimidinone and an ethyl-methylphenyl acetamide chain.
- Key Properties: Molecular weight: 403.5 g/mol H-bond donors/acceptors: 1/4 .
Compound B : 2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (IWP-3, CAS 687561-60-0)
- Structural Differences: Substitutes the ethyl-methyl group on the pyrimidinone with a 4-fluorophenyl group.
- Fluorine’s impact: Increases electronegativity and metabolic stability compared to the target’s aliphatic substituents.
Compound C : N-{6-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3-benzothiazol-2-yl}acetamide
- Structural Differences: Simpler pyrimidine core (non-fused) with a methylsulfanyl group instead of the thienopyrimidinone system.
- Key Properties: Reduced planarity: The non-fused pyrimidine may limit DNA intercalation or enzyme binding compared to the target’s fused heterocycle .
Substituent Effects on Bioactivity
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Bioactivity Notes |
|---|---|---|---|---|
| Target Compound | Thieno[3,2-d]pyrimidinone | Ethyl, methyl, benzothiazole | ~450 (estimated) | Potential kinase inhibition |
| Compound A | Thieno[3,2-d]pyrimidinone | Phenyl, ethyl-methylphenyl | 403.5 | Unspecified, likely lipophilic |
| Compound B | Thieno[3,2-d]pyrimidinone | 4-Fluorophenyl | ~470 (estimated) | Wnt inhibitor |
| Compound C | Pyrimidine | Methylsulfanyl | 308.4 | Unknown, simpler scaffold |
- SAR Insights: Benzothiazole vs. Phenyl: The benzothiazole group (target compound, Compound B) may enhance binding to aromatic amino acid residues in enzymes via π-π stacking . Fluorophenyl vs. Aliphatic Groups: Fluorine in Compound B improves pharmacokinetics but may reduce promiscuity compared to the target’s ethyl-methyl groups .
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| LogP (estimated) | 3.5–4.0 | 4.2 | 3.8 |
| H-bond donors | 1 | 1 | 1 |
| H-bond acceptors | 6 | 4 | 6 |
| Solubility (µg/mL) | Low (lipophilic) | Very low | Moderate |
- Key Observations :
- The target compound’s benzothiazole group balances lipophilicity and solubility better than Compound A’s phenyl substituent.
- Fluorine in Compound B moderately improves solubility without compromising stability .
Biological Activity
The compound 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antibacterial and antitumor properties.
Chemical Structure and Properties
This compound can be characterized by its complex molecular structure featuring a thieno[3,2-d]pyrimidine core. The molecular formula is with a molecular weight of approximately 403.475 g/mol. The presence of sulfur and nitrogen heteroatoms within the thienopyrimidine framework contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the thienopyrimidine core.
- Introduction of the sulfanyl group.
- Acetylation to form the final acetamide structure.
Control over reaction conditions such as temperature and pH is crucial to achieve high yields and purity of the final product.
Antibacterial Activity
Recent studies have demonstrated that compounds related to thienopyrimidine derivatives exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported at 256 µg/mL against E. coli and S. aureus .
The compound's structural features suggest a mechanism of action that could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
Research indicates that thienopyrimidine derivatives can act as dual inhibitors targeting key enzymes in the purine biosynthesis pathway:
- Inhibition of GARFTase : Ki values around 2.97 µM indicate effective inhibition .
- Inhibition of AICARFTase : Ki values around 9.48 µM further support its potential as an antitumor agent .
These findings suggest that the compound may be effective in cancer therapy by disrupting nucleotide synthesis in rapidly dividing cells.
Case Studies
- Study on Antibacterial Properties : A series of synthesized thienopyrimidine compounds were tested for their antibacterial efficacy against various strains, showing promising results particularly against gram-positive bacteria .
- Antitumor Mechanism Investigation : A study focused on the dual inhibition capabilities of thienopyrimidine derivatives found that they significantly reduced tumor cell proliferation in vitro, supporting their potential development as targeted cancer therapeutics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
